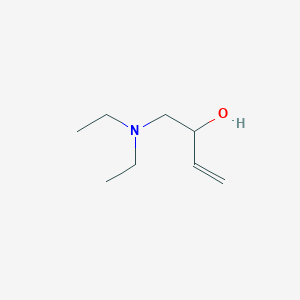
1-(Diethylamino)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethylamino)but-3-en-2-ol is an organic compound with the molecular formula C8H17NO It is a tertiary amine and an alcohol, characterized by the presence of a diethylamino group and a hydroxyl group attached to a butenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Diethylamino)but-3-en-2-ol can be synthesized through several methods. One common approach involves the Mannich reaction, where a secondary amine (diethylamine) reacts with formaldehyde and a compound containing an active hydrogen atom, such as a ketone or aldehyde. The reaction typically occurs under acidic conditions and at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diethylamino)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenyl chain can be reduced to form a saturated compound.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.
Substitution: Alkyl halides and other electrophiles can react with the diethylamino group under basic conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of 1-(Diethylamino)butan-2-ol.
Substitution: Formation of various substituted amines.
Applications De Recherche Scientifique
1-(Diethylamino)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anesthetic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Diethylamino)but-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(Diethylamino)butan-2-ol: Similar structure but lacks the double bond in the butenyl chain.
4-(Diethylamino)but-2-yn-1-ol: Contains a triple bond instead of a double bond.
1-(Diethylamino)propan-2-ol: Shorter carbon chain with similar functional groups.
Uniqueness: 1-(Diethylamino)but-3-en-2-ol is unique due to the presence of both a diethylamino group and a hydroxyl group on a butenyl chain
Propriétés
Numéro CAS |
3141-84-2 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
1-(diethylamino)but-3-en-2-ol |
InChI |
InChI=1S/C8H17NO/c1-4-8(10)7-9(5-2)6-3/h4,8,10H,1,5-7H2,2-3H3 |
Clé InChI |
PXEWDINPVYAYHP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



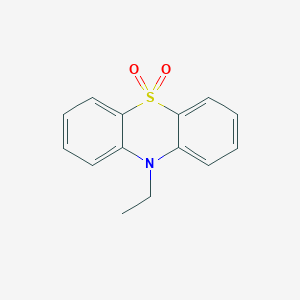
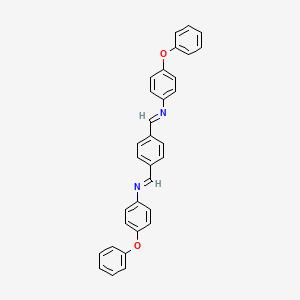


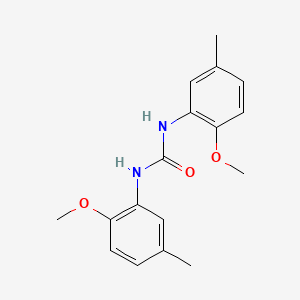
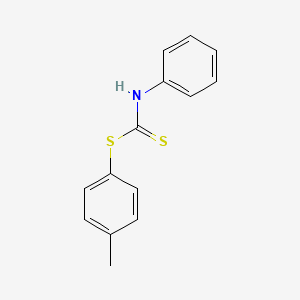
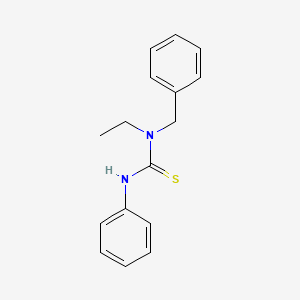
![3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11945993.png)

![4-hydroxy-N'-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11945996.png)
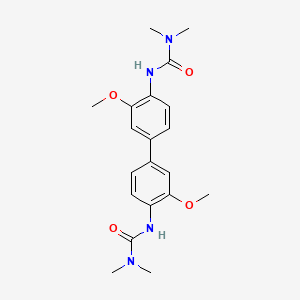
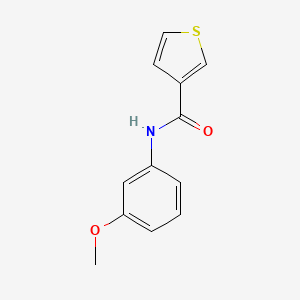
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11946012.png)
